N-(4-chlorobutyl)-N-methyl-4-phenyl-1H-imidazole-1-carboxamide
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Overview
Description
Imidazolyl urea derivative 1 is a compound that belongs to the class of imidazole derivatives. Imidazole and its derivatives are known for their versatility and wide range of applications in various fields such as medicine, synthetic chemistry, and industry. These compounds are characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazolyl urea derivative 1 typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines in the presence of catalysts. One common method is the reaction of 1,2-diketones with ammonium acetate and aldehydes under cyclo-condensation conditions. This reaction can be carried out using various catalysts and solvents to optimize yield and efficiency .
Industrial Production Methods
Industrial production of imidazolyl urea derivative 1 often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, ionic liquid-promoted reactions, and the use of reusable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazolyl urea derivative 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert imidazolyl urea derivative 1 into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more substituents on the imidazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with different functional groups. Substitution reactions can result in a wide variety of substituted imidazole compounds .
Scientific Research Applications
Imidazolyl urea derivative 1 has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of imidazolyl urea derivative 1 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazolyl urea derivative 1 can be compared with other similar compounds such as:
Imidazole: The parent compound with a simple imidazole ring.
Substituted Imidazoles: Compounds with various substituents on the imidazole ring, such as methyl, ethyl, or halogen groups.
Imidazole N-oxides: Oxidized derivatives of imidazole with different chemical properties.
The uniqueness of imidazolyl urea derivative 1 lies in its specific functional groups and the resulting chemical and biological properties that distinguish it from other imidazole derivatives.
Properties
Molecular Formula |
C15H18ClN3O |
---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
N-(4-chlorobutyl)-N-methyl-4-phenylimidazole-1-carboxamide |
InChI |
InChI=1S/C15H18ClN3O/c1-18(10-6-5-9-16)15(20)19-11-14(17-12-19)13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
InChI Key |
ULOIHJOBJLPNOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCl)C(=O)N1C=C(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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